Bienvenue dans la boutique en ligne BenchChem!

PF-04859989

Enzyme inhibition mechanism Structural biology KAT II pharmacology

The reference-standard tool compound for reducing cerebral kynurenic acid. Irreversible, brain-penetrant KAT II inhibitor with validated in vivo target engagement and electrophysiology. Distinguish your research from generic alternatives with peer-reviewed CNS pharmacodynamics. Essential for schizophrenia, cognition, and emerging oncology studies.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 34783-48-7
Cat. No. B1662438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04859989
CAS34783-48-7
SynonymsPF04859989;  PF-4859989;  (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one;  L-3-Amino-                              3,4-dihydro-1-hydroxycarbstyril
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C2=CC=CC=C21)O)N
InChIInChI=1S/C9H10N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-4,7,13H,5,10H2/t7-/m0/s1
InChIKeyHYTRYTZFJVVZAF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2-one (PF-04859989): Kynurenine Aminotransferase II Inhibitor for Neuroscience and Oncology Research


(3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2-one (CAS 34783-48-7), also known as PF-04859989, is a cyclic hydroxamic acid derivative and a small-molecule covalent inhibitor of kynurenine aminotransferase II (KAT II), the principal enzyme responsible for cerebral kynurenic acid (KYNA) synthesis [1]. Developed by Pfizer, this compound exhibits brain-penetrant properties and irreversible inhibition via covalent adduct formation with the pyridoxal phosphate (PLP) cofactor in the KAT II active site [2]. Its primary research applications center on modulating KYNA levels in preclinical models of schizophrenia, cognitive impairment, and other neurological disorders, with emerging applications in pancreatic cancer metabolism via off-target inhibition of glutamate-oxaloacetate transaminase 1 (GOT1) [3].

Why KAT II Inhibitors Are Not Interchangeable: (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2-one Offers Validated Brain Penetration and Defined Selectivity Profile


Kynurenine aminotransferase II inhibitors vary substantially in mechanism (irreversible covalent vs. reversible competitive), isoform selectivity, and brain penetration [1]. Generic substitution with uncharacterized KAT II inhibitors or alternative chemotypes risks experimental failure due to absent or unverified CNS exposure, undefined off-target profiles across KAT isoforms and other PLP-dependent enzymes, or unsuitable pharmacokinetic properties [2]. (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2-one (PF-04859989) is distinguished by peer-reviewed, quantitative validation of both target engagement and functional CNS pharmacodynamics, establishing it as a reference-standard tool compound for KYNA modulation studies [3]. The evidence detailed below quantifies these differentiation points against structurally related comparators and alternative KAT II inhibitor classes.

Quantitative Differentiation Evidence: (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2-one vs. Comparator KAT II Inhibitors


Irreversible Covalent Mechanism of PF-04859989 Confirmed by X-Ray Crystallography vs. Reversible Inhibitors

PF-04859989 forms a covalent adduct with the PLP cofactor in the KAT II active site, confirmed by X-ray crystal structure and 13C NMR studies [1]. In contrast, reversible inhibitors such as herbacetin (IC50 = 5.98 µM) and (-)-epicatechin (IC50 = 8.76 µM) exhibit competitive inhibition without covalent modification [2]. This mechanistic distinction yields prolonged target engagement for PF-04859989 due to enzyme inactivation requiring de novo protein synthesis for recovery, whereas reversible inhibitors dissociate freely [3].

Enzyme inhibition mechanism Structural biology KAT II pharmacology

KAT II Isoform Selectivity: ~1000-Fold Preference Over KAT I, III, and IV

PF-04859989 inhibits human KAT II with an IC50 of 23 nM while displaying substantially weaker activity against human KAT I (IC50 = 22 µM), KAT III (IC50 = 11 µM), and KAT IV (IC50 > 50 µM) . This corresponds to a selectivity window of approximately 1,000-fold for KAT II over other KAT isoforms . In contrast, many reversible KAT inhibitors exhibit broader isoform inhibition profiles or lack comprehensive selectivity characterization [1].

Enzyme selectivity Off-target profiling Kynurenine pathway

In Vivo Brain KYNA Reduction: 50% Decrease at 10 mg/kg s.c. in Rats

Systemic administration of PF-04859989 (10 mg/kg, s.c.) reduces brain kynurenic acid levels by 50% in rats, confirming functional brain penetration and target engagement in vivo [1]. By comparison, the reversible KAT II inhibitor (S)-ESBA requires substantially higher concentrations to achieve measurable inhibition (20% inhibition at 200 µM in vitro) and lacks validated in vivo brain KYNA reduction data [2]. Other tool compounds such as BFF-122 lack quantitative brain KYNA reduction data comparable to PF-04859989 .

CNS pharmacology In vivo efficacy Kynurenic acid modulation

Midbrain Dopamine Neuron Activity: 50% Reduction in Firing Rate and Burst Activity Within 45 Minutes

Acute administration of PF-04859989 (5 or 10 mg/kg) produces a time-dependent decrease in ventral tegmental area (VTA) dopamine neuron firing rate and burst activity, with both parameters reaching a 50% reduction within 45 minutes [1]. PF-04859989 also reduces the number of spontaneously active dopamine cells when measured 4–6 hours post-administration [2]. Alternative KAT II inhibitors such as BFF-122 and NS-1502 lack comparable in vivo electrophysiological characterization in dopamine neuron assays [3].

Electrophysiology Dopamine signaling Schizophrenia models

GOT1 Off-Target Inhibition: IC50 = 8 µM with Functional Pancreatic Cancer Cell Growth Suppression

PF-04859989 inhibits glutamate-oxaloacetate transaminase 1 (GOT1) with an IC50 of 8 µM and reduces the viability of PaTu 8988t and PaTu 8902 pancreatic cancer cell lines in a concentration-dependent manner [1]. This PLP-dependent inhibitory activity against GOT1 is distinct from its primary KAT II target and enables dual-pathway investigation in cancer metabolism [2]. Other KAT II tool compounds (e.g., BFF-122, (S)-ESBA) lack reported GOT1 inhibitory activity or pancreatic cancer cell growth suppression data [3].

Cancer metabolism Pancreatic cancer Transaminase inhibition

Structural Confirmation and Purity Specifications for Reproducible Research

Commercially available PF-04859989 (free base CAS 34783-48-7; hydrochloride CAS 177943-33-8) is supplied with ≥98% purity by HPLC, with batch-specific certificates of analysis including NMR and HPLC verification . The defined (S)-stereochemistry at the 3-position is essential for activity, as stereochemical inversion would abolish target binding . Uncharacterized or lower-purity 3-amino-3,4-dihydroquinolin-2-one derivatives (e.g., racemic mixtures, CAS 35849-31-1) lack stereochemical definition and validated KAT II inhibitory activity [1].

Analytical chemistry Quality control Compound authentication

Recommended Research Applications for (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2-one (PF-04859989)


Preclinical Schizophrenia and Cognitive Impairment Models Requiring Validated Brain KYNA Reduction

PF-04859989 is the reference-standard tool compound for studies requiring confirmed reduction of cerebral kynurenic acid levels. At 10 mg/kg s.c. in rats, it produces a 50% decrease in brain KYNA, with functional consequences including reduced midbrain dopamine neuron firing activity (50% reduction within 45 minutes) and prevention of ketamine-induced cognitive deficits [1]. The irreversible covalent mechanism ensures sustained target inhibition suitable for behavioral pharmacology studies with extended observation periods.

Structure-Activity Relationship (SAR) Studies Using PF-04859989 as a Validated Scaffold Template

The X-ray crystal structure of PF-04859989 bound to KAT II provides atomic-level detail of the covalent PLP adduct, enabling rational design of novel KAT II inhibitors with improved lipophilic efficiency or alternative chemotypes [1]. PF-04859989 serves as a benchmark comparator for evaluating new KAT II inhibitor candidates, with established IC50 values (23 nM hKAT II, 263 nM rKAT II) and isoform selectivity ratios (~1000-fold over KAT I/III/IV) providing quantitative performance metrics .

Pancreatic Cancer Metabolism Studies Investigating GOT1-Dependent Pathways

PF-04859989 demonstrates PLP-dependent GOT1 inhibition (IC50 = 8 µM) and reduces viability of PaTu 8988t and PaTu 8902 pancreatic cancer cell lines [1]. This off-target activity enables investigation of metabolic vulnerabilities in pancreatic ductal adenocarcinoma, particularly redox homeostasis pathways where GOT1 plays a key role. The compound's dual KAT II/GOT1 inhibition profile is unique among available tool compounds and supports convergent pathway analysis .

Electrophysiological Studies of Dopaminergic Neurotransmission Modulation

PF-04859989 is the only KAT II inhibitor with validated in vivo electrophysiological characterization in midbrain dopamine neurons. Acute administration reduces VTA dopamine neuron firing rate and burst activity by 50% within 45 minutes, an effect prevented by D-cycloserine and CGP-52432 pretreatment [1]. This established pharmacological profile makes PF-04859989 essential for studies investigating the relationship between brain KYNA levels, NMDA receptor function, and dopaminergic signaling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-04859989

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.